3-Methoxycinnamaldehyde
Overview
Description
3-Methoxycinnamaldehyde is an organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.1852 g/mol . It is a derivative of cinnamaldehyde, featuring a methoxy group (-OCH₃) attached to the aromatic ring. This compound is known for its pleasant aroma and is used in various applications, including flavoring agents and fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxycinnamaldehyde can be synthesized through several methods. One common approach involves the condensation of 3-methoxybenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, is common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-methoxycinnamic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 3-methoxycinnamyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: 3-Methoxycinnamic acid.
Reduction: 3-Methoxycinnamyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxycinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studies have shown that derivatives of this compound exhibit biological activities, including antimicrobial and antioxidant properties.
Medicine: Research indicates potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
3-Methoxycinnamaldehyde can be compared with other cinnamaldehyde derivatives:
Cinnamaldehyde: The parent compound, lacking the methoxy group, is widely used for its flavoring and antimicrobial properties.
4-Hydroxy-3-methoxycinnamaldehyde: This derivative has additional hydroxyl and methoxy groups, enhancing its biological activity, particularly in anti-inflammatory and anticancer applications.
Vanillin: Another related compound, vanillin, contains a methoxy and a hydroxyl group on the aromatic ring, and is primarily used as a flavoring agent.
Uniqueness: this compound’s unique structure, with a methoxy group on the aromatic ring, imparts distinct chemical and biological properties, making it valuable in various applications.
Comparison with Similar Compounds
- Cinnamaldehyde
- 4-Hydroxy-3-methoxycinnamaldehyde
- Vanillin
Properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYAQFCRAQUBTD-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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